![molecular formula C4H9ClN4 B1408589 [2-(2H-1,2,3-Triazol-4-il)etil]amina clorhidrato CAS No. 1820619-62-2](/img/structure/B1408589.png)

[2-(2H-1,2,3-Triazol-4-il)etil]amina clorhidrato

Descripción general

Descripción

“[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is a common motif in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

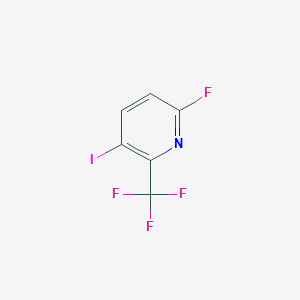

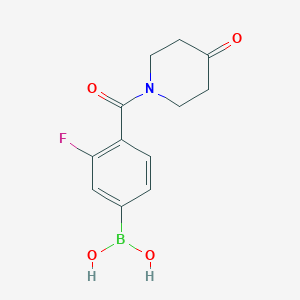

The synthesis of 1,2,3-triazole derivatives has been achieved through various methods. One common approach is the “Click” chemistry, which involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method involves the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

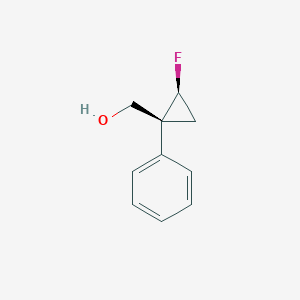

The molecular structure of “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” can be represented by the linear formula C6H12N4 . The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The 1,2,3-triazole ring is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . This allows for a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions to target these triazole conjugated structural motifs as a common pharmacological target .Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Los derivados de triazol han sido ampliamente reconocidos por sus propiedades antimicrobianas. El anillo de triazol puede interactuar con enzimas y receptores, lo que lleva a actividades biológicas de amplio espectro . Específicamente, “[2-(2H-1,2,3-Triazol-4-il)etil]amina clorhidrato” podría explorarse por su posible uso en el desarrollo de nuevos agentes antimicrobianos que se dirigen a cepas resistentes de bacterias y hongos. Esto podría ser particularmente útil en la industria farmacéutica para crear medicamentos que combatan infecciones donde los antibióticos tradicionales han fallado.

Investigación anticancerígena

La estructura única de los triazoles les permite formar enlaces no covalentes con varios objetivos biológicos, lo que es beneficioso en la investigación anticancerígena . Los derivados de 1,2,3-triazoles, incluido “this compound”, se pueden investigar por su capacidad para inhibir el crecimiento y la proliferación de células cancerosas. Pueden servir como andamios para el desarrollo de nuevos fármacos anticancerígenos, ofreciendo una nueva vía para la intervención terapéutica.

Desarrollo de fármacos antivirales

Los triazoles han mostrado promesa en el desarrollo de fármacos antivirales debido a su capacidad para interferir con la replicación viral . La investigación en “this compound” podría centrarse en su aplicación como un agente antiviral de amplio espectro, lo que podría conducir a tratamientos para enfermedades como la hepatitis y el VIH.

Diseño agroquímico

El anillo de triazol es un motivo común en los agroquímicos debido a su estabilidad y actividad biológica . “this compound” podría utilizarse en el diseño de nuevos herbicidas, pesticidas o reguladores del crecimiento de las plantas. Su aplicación en este campo podría conducir a productos agroquímicos más efectivos y respetuosos con el medio ambiente.

Química de materiales

En química de materiales, los derivados de triazol son valiosos por su capacidad para mejorar las propiedades de los materiales . “this compound” podría utilizarse para mejorar la estabilidad térmica, la resistencia mecánica o la resistencia química de los polímeros y los compuestos, contribuyendo al desarrollo de materiales avanzados para diversas aplicaciones industriales.

Química supramolecular

Debido a su carácter aromático y su capacidad de enlace de hidrógeno, los triazoles son importantes en la química supramolecular . La investigación en “this compound” podría explorar su uso en la construcción de ensamblajes y redes moleculares, que son fundamentales en el desarrollo de máquinas moleculares y sensores.

Descubrimiento y diseño de fármacos

El núcleo de triazol es estructuralmente similar al enlace amida, lo que lo convierte en un andamio valioso en el descubrimiento de fármacos . “this compound” podría investigarse por su potencial como bloque de construcción en la síntesis de nuevos fármacos, particularmente aquellos que imitan biomoléculas naturales.

Imagen fluorescente

Los derivados de triazol se pueden funcionalizar para actuar como sondas fluorescentes . El compuesto en cuestión podría modificarse para crear agentes de imagen que ayuden a visualizar procesos biológicos, ayudando en el diagnóstico y estudio de enfermedades.

Direcciones Futuras

The future directions for “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Their inhibitory potential against certain enzymes suggests they could be developed as potential antimicrobial agents .

Mecanismo De Acción

Target of Action

Triazole compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Biochemical Pathways

It’s known that triazole compounds can influence various biochemical pathways due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Result of Action

Triazole compounds have been known to exhibit various biological activities, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial effects .

Análisis Bioquímico

Cellular Effects

The effects of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring in the compound can form stable complexes with metal ions, which are crucial for enzyme activation or inhibition . These interactions can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins. The compound’s ability to stabilize metal ions also plays a role in its mechanism of action, as it enhances the catalytic efficiency of enzymes involved in various biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cellular metabolism and gene expression

Dosage Effects in Animal Models

The effects of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic pathways and cellular function . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These threshold effects are critical for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride is involved in several metabolic pathways, particularly those related to metal ion homeostasis and enzyme catalysis . The compound interacts with enzymes and cofactors that are essential for maintaining cellular metabolism, and it can influence metabolic flux by modulating the activity of these enzymes. This interaction can lead to changes in metabolite levels, which are important for understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it determines the concentration of the compound in different cellular regions and its overall efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. The localization of the compound is essential for its function, as it ensures that the compound is present in the right place at the right time to participate in biochemical reactions.

Propiedades

IUPAC Name |

2-(2H-triazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2,5H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBIPNQLSZAQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

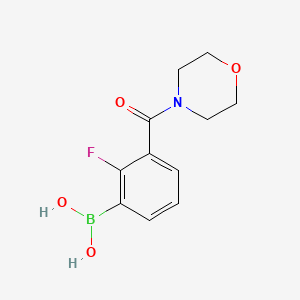

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)